Rogaratinib

Übersicht

Beschreibung

Rogaratinib ist ein potenter und selektiver Inhibitor von Fibroblasten-Wachstumsfaktor-Rezeptoren (FGFR), der speziell auf FGFR1, FGFR2, FGFR3 und FGFR4 abzielt . Es hat in verschiedenen präklinischen Krebsmodellen eine breite Antitumoraktivität gezeigt, die FGFRs überexprimieren . Die Verbindung wird für ihre potenzielle Verwendung bei der Behandlung von Krebsarten wie Lungen-, Brust-, Darm- und Blasenkrebs untersucht .

Wissenschaftliche Forschungsanwendungen

Rogaratinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität von FGFRs selektiv hemmt. Es bindet an die Kinasedomänen von FGFR1, FGFR2, FGFR3 und FGFR4 und verhindert deren Phosphorylierung und die anschließende Aktivierung nachgeschalteter Signalwege . Diese Hemmung stört den FGFR/ERK-Weg, was zu einer reduzierten Zellproliferation und einer erhöhten Apoptose in FGFR-abhängigen Krebszellen führt .

Wirkmechanismus

Target of Action

Rogaratinib is a potent inhibitor of all Fibroblast Growth Factor Receptors (FGFRs) subtypes . FGFRs play an essential role in many physiological processes, including cell proliferation, survival, differentiation, migration, and apoptosis . Over-activation of the pathway can lead to the development of various cancers .

Mode of Action

This compound potently inhibits FGFR4-phosphorylation . It interacts with its targets by binding with low nanomolar kinetics towards the four kinase domains of FGFRs . This interaction results in the inhibition of FGFR4-phosphorylation and downstream signaling at clinically relevant doses .

Biochemical Pathways

This compound affects the FGFR/ERK pathway . This pathway regulates several distinct mitogen-activated protein kinases (MAPK), which are integral to cellular activities, including proliferation, differentiation, and survival . The inhibition of FGFR and ERK phosphorylation by this compound suggests that the anti-proliferative effects are mediated by FGFR/ERK pathway inhibition .

Pharmacokinetics

This study aimed to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this compound .

Result of Action

This compound’s action results in the potent inhibition of the proliferation of cancer cell lines with high expression levels of FGFR4 mRNA . This inhibition is accompanied by the induction of apoptosis . The in vitro efficacy of this compound in FGFR4 dependent cell lines was further observed as in vivo efficacy in xenograft models of rhabdomyosarcoma and hepatocellular carcinoma .

Action Environment

The efficacy of this compound strongly correlates with FGFR mRNA expression levels . Elevation of FGFR4 expression has been associated with resistance development in several cancer types such as breast cancer . The combination of this compound with standard-of-care provides further options for addressing resistance mechanisms mediated by elevated FGFR4 expression .

Biochemische Analyse

Biochemical Properties

Rogaratinib potently and selectively inhibits the activity of FGFRs 1, 2, 3, and 4 . It interacts with these enzymes, leading to the interruption of FGFR and ERK phosphorylation . This suggests that the anti-proliferative effects of this compound are mediated by FGFR/ERK pathway inhibition .

Cellular Effects

This compound has been shown to reduce proliferation in FGFR-addicted cancer cell lines of various types, including lung, breast, colon, and bladder cancer . Its effects on cellular processes include the interruption of FGFR and ERK phosphorylation, suggesting that it influences cell function through the FGFR/ERK signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves the potent and selective inhibition of FGFRs 1, 2, 3, and 4 . This inhibition leads to a reduction in FGFR and ERK phosphorylation, suggesting that this compound exerts its effects at the molecular level through the FGFR/ERK signaling pathway .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in several cell line- and patient-derived xenograft models

Dosage Effects in Animal Models

This compound has shown strong in vivo efficacy in several cell line- and patient-derived xenograft models

Metabolic Pathways

This compound is involved in the FGFR signaling pathway, which plays an essential role in many physiological processes, including cell proliferation, survival, differentiation, migration, and apoptosis

Vorbereitungsmethoden

Die Synthese von Rogaratinib umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Synthesewege und industriellen Produktionsmethoden sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Synthese die Verwendung verschiedener Reagenzien und Katalysatoren beinhaltet, um die gewünschte chemische Struktur zu erreichen .

Analyse Chemischer Reaktionen

Rogaratinib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

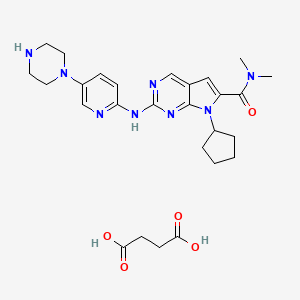

Rogaratinib ist einzigartig in seiner Fähigkeit, alle vier FGFR-Subtypen mit niedriger nanomolarer Bindungskinetik selektiv zu hemmen . Ähnliche Verbindungen umfassen:

Erdafitinib: Ein weiterer FGFR-Inhibitor, der auf FGFR1-4 abzielt und für die Behandlung von Urothelkarzinomen zugelassen ist.

Pemigatinib: Ein selektiver FGFR1-3-Inhibitor, der zur Behandlung von Cholangiokarzinomen eingesetzt wird.

Infigratinib: Ein FGFR1-3-Inhibitor, der zur Behandlung von Cholangiokarzinomen eingesetzt wird.

Die breite Aktivität von this compound gegen alle FGFR-Subtypen und seine starke Antitumorwirksamkeit in verschiedenen Krebsmodellen machen es zu einem vielversprechenden Kandidaten für die Krebstherapie .

Eigenschaften

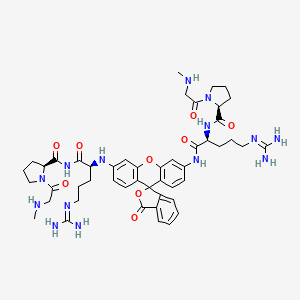

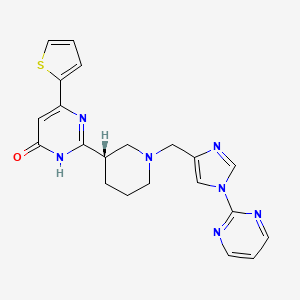

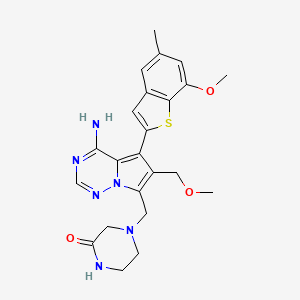

IUPAC Name |

4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O3S/c1-13-6-14-8-18(33-22(14)17(7-13)32-3)20-15(11-31-2)16(9-28-5-4-25-19(30)10-28)29-21(20)23(24)26-12-27-29/h6-8,12H,4-5,9-11H2,1-3H3,(H,25,30)(H2,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLRRJSKGXOYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)SC(=C2)C3=C4C(=NC=NN4C(=C3COC)CN5CCNC(=O)C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443530-05-9 | |

| Record name | Rogaratinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443530059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rogaratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROGARATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BSN6N516 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.